molecular formula C13H12N2S B5778575 2-Pyridinecarbothioamide, N-(3-methylphenyl)- CAS No. 33262-64-5

2-Pyridinecarbothioamide, N-(3-methylphenyl)-

Cat. No.: B5778575
CAS No.: 33262-64-5
M. Wt: 228.31 g/mol
InChI Key: UWUXHAPDFSIUMX-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, N-(3-methylphenyl)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, which is further substituted with a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbothioamide, N-(3-methylphenyl)- typically involves the reaction of 2-pyridinecarbothioamide with 3-methylphenyl isocyanate. The reaction is carried out under an inert atmosphere using dry solvents to prevent any unwanted side reactions. Common solvents used in this synthesis include methanol and dichloromethane, which are dried using standard procedures .

Industrial Production Methods

While specific industrial production methods for 2-Pyridinecarbothioamide, N-(3-methylphenyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbothioamide, N-(3-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Pyridinecarbothioamide, N-(3-methylphenyl)- involves its interaction with biological targets, such as histone proteins. The compound forms adducts at histidine side chains on the nucleosome surface and within the nucleosome core, interfering with chromatin activity. Additionally, ligand-based S → O exchange allows for dual-mode action by targeting DNA .

Comparison with Similar Compounds

2-Pyridinecarbothioamide, N-(3-methylphenyl)- can be compared with other pyridinecarbothioamides, such as:

  • N-phenyl-2-pyridinecarbothioamide
  • N-(4-hydroxyphenyl)-2-pyridinecarbothioamide
  • N-(4-fluorophenyl)-2-pyridinecarbothioamide
  • N-(2,4,6-trimethylphenyl)-2-pyridinecarbothioamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of different substituents on the phenyl ring can alter the lipophilicity and steric demand, affecting their efficacy as anticancer agents .

Properties

IUPAC Name

N-(3-methylphenyl)pyridine-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUXHAPDFSIUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355353
Record name 2-Pyridinecarbothioamide, N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33262-64-5
Record name 2-Pyridinecarbothioamide, N-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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